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Cat. No.: B12383220 Get Quote

An in-depth guide to the discovery and characterization of the Influenza A virus Nucleoprotein

(NP) 44-52 epitope, a key target for T-cell immunity. This document provides a technical

overview for researchers, scientists, and professionals in drug development, detailing the

methodologies and data that established NP (44-52) as a significant cytotoxic T-lymphocyte

(CTL) epitope.

Introduction: The Quest for Universal Influenza
Immunity
Influenza A virus is a major global health threat, primarily due to its capacity for rapid antigenic

evolution, necessitating the annual reformulation of seasonal vaccines. These vaccines

predominantly induce antibody responses against the highly variable surface glycoproteins,

hemagglutinin (HA) and neuraminidase (NA). In contrast, cell-mediated immunity, driven by T-

lymphocytes, often targets conserved internal viral proteins, such as the nucleoprotein (NP).[1]

[2] This conservation makes T-cell epitopes within these proteins attractive targets for

developing universal influenza vaccines that could offer broad protection against diverse

influenza strains.[1][3]

The discovery of specific T-cell epitopes is a cornerstone of this effort. An epitope is a short

peptide fragment of a protein that is presented by Major Histocompatibility Complex (MHC)

molecules on the surface of infected cells and recognized by T-cells.[4][5] This guide focuses

on a well-characterized HLA-A1-restricted CD8+ T-cell epitope derived from the Influenza A

virus nucleoprotein, NP (44-52), with the amino acid sequence CTELKLSDY.[6][7][8][9][10]
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Discovery and Identification
The identification of the NP (44-52) epitope was a result of systematic efforts to map T-cell

recognition sites within conserved influenza proteins. The general approach combines

computational prediction with experimental validation.

Initially, potential T-cell epitopes were predicted by analyzing the amino acid sequences of

influenza proteins for motifs that suggest binding to specific HLA class I molecules.[9][11] For

HLA-A1, a common binding motif includes specific anchor residues at certain positions within a

9-amino acid peptide.[9] The NP (44-52) sequence, CTELKLSDY, fit the predicted HLA-A1

binding motif.[9]

Following in silico prediction, synthetic peptides corresponding to these sequences were tested

for their ability to bind to the relevant HLA molecules and to be recognized by T-cells from

individuals previously infected with influenza.[5][9] Studies demonstrated that the NP (44-52)

peptide could effectively sensitize target cells for lysis by influenza-immune cytotoxic T-

lymphocytes (CTLs) in an HLA-A1-restricted manner, confirming it as a genuine T-cell epitope.

[9][10]

Quantitative Data Summary
The following tables summarize the key characteristics and representative experimental data

for the Influenza A NP (44-52) epitope.

Table 1: Characteristics of the Influenza A NP (44-52) T-Cell Epitope

Characteristic Description

Epitope Name NP (44-52)

Amino Acid Sequence CTELKLSDY[7][8][9]

Source Protein Nucleoprotein (NP)[7][9]

Source Organism Influenza A Virus[7]

MHC Restriction HLA-A1[6][9][10]

Responding T-Cell CD8+ Cytotoxic T-Lymphocyte (CTL)[1][8]
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Table 2: Representative T-Cell Response Data

Assay Type
Donor HLA
Type

Stimulus
Responding
Cells

Measureme
nt

Result
(Illustrative)

IFN-γ

ELISpot
HLA-A1+

NP (44-52)

peptide
PBMCs

Spot Forming

Units (SFU) /

10⁶ PBMCs

In one study,

a donor with

the highest

response to

NP (44-52)

had a

frequency of

31 CTLp per

2.5 x 10⁵

PBMC.[10]

Intracellular

Cytokine

Staining

(ICS)

HLA-A1+
NP (44-52)

peptide
PBMCs

% of IFN-γ+

cells in CD8+

population

Frequencies

of responding

T-cells can

range from

0.05% to

10% in

healthy

adults.[12]

Cytotoxicity

Assay

(Chromium

Release)

HLA-A1+

NP (44-52)

pulsed target

cells

CTL line
% Specific

Lysis

A close

correlation

exists

between the

number of

peptide-

specific IFN-

γ-releasing T

cells and the

level of

specific

cytotoxicity.

[13]
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Experimental Protocols
The characterization of NP (44-52) as a T-cell epitope relies on several key experimental

techniques.

T-Cell Epitope Discovery Workflow
The overall process begins with computational analysis and culminates in functional T-cell

assays.
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In Silico Prediction

Experimental Validation

Select Conserved Viral Protein (e.g., NP)

Scan Sequence for HLA Binding Motifs (e.g., HLA-A1)

Generate Candidate Peptide List (e.g., NP 44-52)

Synthesize Candidate Peptides

Select top candidates

In Vitro MHC Binding Assay Functional T-Cell Assays (ELISpot, ICS)

Confirm Epitope Recognition

Isolate PBMCs from HLA-Typed Donors

Click to download full resolution via product page

Caption: Workflow for T-cell epitope discovery.

IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay
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The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-

secreting cells at the single-cell level.[13]

Methodology:

Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific

for Interferon-gamma (IFN-γ) and incubated overnight at 4°C.

Cell Plating: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy, HLA-

typed donors. A standardized number of cells (e.g., 200,000 to 300,000 cells/well) are added

to the coated wells.[14]

Antigen Stimulation: The synthetic NP (44-52) peptide is added to the wells at a final

concentration of approximately 2-10 µg/mL.[14] A negative control (medium only) and a

positive control (e.g., phytohemagglutinin) are included.

Incubation: Cells are incubated for 18-20 hours at 37°C in a CO₂ incubator, allowing

activated T-cells to secrete IFN-γ, which is captured by the antibody on the membrane.[14]

Detection: After incubation, cells are washed away. A biotinylated detection antibody for IFN-

γ is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

Spot Development: A substrate is added that precipitates upon enzymatic action, forming a

visible spot on the membrane at the location of each IFN-γ-secreting cell.

Analysis: The spots are counted using an automated ELISpot reader. Results are typically

expressed as Spot Forming Units (SFU) per million PBMCs.

Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of responding T-cells, identifying their

phenotype (e.g., CD8+) and function (cytokine production, degranulation).[3][12][15]

Methodology:

Cell Stimulation: PBMCs are stimulated with the NP (44-52) peptide (1-10 µg/mL) for several

hours (e.g., 6-12 hours).[12][15]
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Secretion Inhibition: A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added

during the final hours of incubation.[12][15] This prevents cytokine secretion, causing them to

accumulate inside the cell.

Surface Staining: Cells are stained with fluorochrome-conjugated antibodies against surface

markers such as CD3, CD8, and CD4 to identify T-cell populations. A viability dye is often

included to exclude dead cells.

Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized

to allow antibodies to enter the cell.

Intracellular Staining: Cells are stained with fluorochrome-conjugated antibodies against

intracellular cytokines like IFN-γ and TNF-α, and degranulation markers like CD107a.[15]

Data Acquisition: Samples are analyzed on a flow cytometer. Tens of thousands to millions of

cells are passed through lasers, and the emitted fluorescence from each cell is detected.

Data Analysis: The frequency of cytokine-positive cells within the CD8+ T-cell gate is

determined using specialized software.

T-Cell Receptor Signaling Pathway
Recognition of the NP (44-52) peptide presented by an HLA-A1 molecule on an infected cell by

a specific CD8+ T-cell's T-Cell Receptor (TCR) initiates a complex signaling cascade, leading

to T-cell activation and effector functions.
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Caption: T-Cell Receptor (TCR) signaling cascade.
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The binding of the TCR and CD8 co-receptor to the peptide-MHC complex triggers the

phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the

associated CD3 complex by the kinase Lck.[16] This recruits and activates ZAP-70, which in

turn phosphorylates downstream adaptors like LAT, initiating multiple signaling branches.[16]

Key pathways include the activation of PLCγ1, leading to calcium flux (activating NFAT) and

diacylglycerol production (activating NF-κB and AP-1).[16][17] These transcription factors then

orchestrate the expression of genes essential for effector functions, such as IFN-γ production

and the mobilization of cytotoxic granules to kill infected cells.[4]

Conclusion
The discovery and detailed characterization of the Influenza A virus NP (44-52) epitope

represent a significant advancement in understanding cell-mediated immunity to influenza. It

serves as a model for how conserved internal proteins can be targeted by the immune system,

providing a durable response that is less susceptible to viral antigenic drift. The methodologies

outlined in this guide, from predictive bioinformatics to sensitive single-cell functional assays,

are central to the ongoing discovery of new epitopes. As a well-defined, immunogenic, and

conserved target, NP (44-52) remains a crucial component in the rational design and

immunological monitoring of next-generation, universal influenza vaccines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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